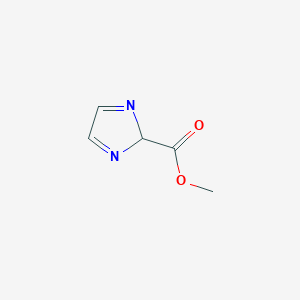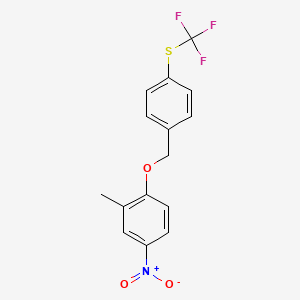![molecular formula C7H4FN3 B11924912 7-Fluoropyrido[2,3-b]pyrazine CAS No. 1260657-02-0](/img/structure/B11924912.png)
7-Fluoropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by the presence of a fluorine atom at the 7th position of the pyridopyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a fluorinated diketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrazine oxides, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
7-Fluoropyrido[2,3-b]pyrazine has been extensively studied for its applications in:
Organic Electronics: Used as a core material in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum efficiency.
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor and its antimicrobial properties.
Biological Research: Utilized in the development of fluorescent probes for imaging and sensing applications.
Industrial Applications: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the fluorine atom, resulting in different chemical and physical properties.
7-Bromopyrido[2,3-b]pyrazine: Contains a bromine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 7-Fluoropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and advanced sensors .
Properties
CAS No. |
1260657-02-0 |
|---|---|
Molecular Formula |
C7H4FN3 |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
7-fluoropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |
InChI Key |
YGSKSUFWVSVWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)








![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
